2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide is a compound that has been studied extensively for its potential therapeutic applications. This compound has shown promise in various scientific research studies, particularly in the field of cancer research. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin, which prevents the formation of microtubules and subsequently inhibits cell division. This mechanism of action is similar to that of other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide include the inhibition of cancer cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide in lab experiments is its potential as a novel therapeutic agent for cancer treatment. This compound has shown promising results in inhibiting the growth of various cancer cells and inducing apoptosis. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide. One potential direction is the further investigation of its potential use as a radiosensitizer in cancer treatment. Another direction is the development of more potent and selective analogs of this compound for improved therapeutic efficacy. Additionally, the study of the mechanism of action of this compound could lead to the discovery of new targets for cancer therapy.
Métodos De Síntesis
The synthesis method of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide involves the reaction of 4-(difluoromethoxy)aniline with 1H-benzimidazole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide has been studied for its potential therapeutic applications in cancer research. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-16(18)23-12-7-5-11(6-8-12)20-15(22)9-21-10-19-13-3-1-2-4-14(13)21/h1-8,10,16H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBGLXLKBXVEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.